3-Butoxy-2,2-dimethylcyclobutan-1-amine
Overview
Description
3-Butoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the CAS Number: 1376346-21-2 . It has a molecular weight of 171.28 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-butoxy-2,2-dimethylcyclobutanamine . The InChI Code is 1S/C10H21NO/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9H,4-7,11H2,1-3H3 . The InChI key is YFXMXNXPRBEEAF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 171.28 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Mannich Reaction and Cyclobutane Derivatives
The Mannich reaction involving 1-n-Butyl-3-p-tosylurea demonstrates the synthesis of cyclobutane derivatives, which are crucial in pharmaceuticals and agrochemicals due to their unique structural properties (Ebi, Brain, & Udeala, 1996).
Visible Light Photocatalysis
Flavin derivatives have been explored for visible light photocatalysis, indicating the potential for "3-Butoxy-2,2-dimethylcyclobutan-1-amine" in enhancing cyclobutane ring formations through energy transfer mechanisms in photocatalytic processes (Mojr et al., 2015).
Poly(β-amino esters) and Biomedical Applications
The synthesis and characterization of poly(β-amino esters) from secondary amines highlight the importance of such compounds in developing biodegradable polymers for drug delivery and tissue engineering (Lynn & Langer, 2000).
Synthesis of 2,4-methanoproline Analogues
The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence offers insights into the synthesis of constrained amino acid derivatives, which are valuable in peptide design and drug discovery (Rammeloo, Stevens, & de Kimpe, 2002).
Domino Michael Addition/Aldol Reaction
The facile synthesis of oxaspirobicyclic butenolides via a domino Michael addition/aldol reaction/γ-lactonization sequence showcases the potential for "this compound" in constructing complex molecular architectures, relevant in the development of new pharmaceuticals (Teimouri & Abbasi, 2010).
Safety and Hazards
This compound has been labeled with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H227, H315, H318, and H335 . There are several precautionary statements associated with this compound, including P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
3-butoxy-2,2-dimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXMXNXPRBEEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376346-21-2 | |
Record name | 3-butoxy-2,2-dimethylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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